REACTION_CXSMILES
|
[ClH:1].Cl.[CH2:3]([N:5]1[CH2:9][CH2:8][C:7]2([CH2:13][CH2:12][N:11](CC3C=CC=CC=3)[CH2:10]2)[CH2:6]1)[CH3:4]>CO.[Pd]>[ClH:1].[ClH:1].[CH2:3]([N:5]1[CH2:9][CH2:8][C:7]2([CH2:13][CH2:12][NH:11][CH2:10]2)[CH2:6]1)[CH3:4] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(C)N1CC2(CC1)CN(CC2)CC2=CC=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to a syrup
|
Type
|
CUSTOM
|
Details
|
crystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.C(C)N1CC2(CC1)CNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 195.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |